molecular formula C18H25N3O2S B7647953 N-[1-(2,4-dimethoxyphenyl)ethyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine

N-[1-(2,4-dimethoxyphenyl)ethyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine

Cat. No. B7647953
M. Wt: 347.5 g/mol
InChI Key: MNFUECLMDHNMQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2,4-dimethoxyphenyl)ethyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine, also known as DMPEA-thiazole or DMPEA-T, is a novel compound that has gained attention in scientific research due to its potential applications in the field of neuroscience.

Mechanism of Action

N-[1-(2,4-dimethoxyphenyl)ethyl]-1-(1,3-thiazol-2-yl)piperidin-4-aminele is believed to exert its effects by binding to specific serotonin receptors in the brain, specifically the 5-HT2A and 5-HT2C receptors. This binding leads to an increase in the activity of certain neurotransmitters, including dopamine and norepinephrine.
Biochemical and Physiological Effects:
N-[1-(2,4-dimethoxyphenyl)ethyl]-1-(1,3-thiazol-2-yl)piperidin-4-aminele has been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex, which is associated with improved cognitive function. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(2,4-dimethoxyphenyl)ethyl]-1-(1,3-thiazol-2-yl)piperidin-4-aminele in lab experiments is its high purity, which allows for more accurate and reproducible results. However, one limitation is that it is a relatively new compound, and more research is needed to fully understand its effects and potential applications.

Future Directions

There are several potential future directions for research on N-[1-(2,4-dimethoxyphenyl)ethyl]-1-(1,3-thiazol-2-yl)piperidin-4-aminele. One area of interest is its potential as a treatment for depression and anxiety disorders, as it has been shown to have anxiolytic and antidepressant effects in animal models. Another area of interest is its potential as a cognitive enhancer, as it has been shown to improve memory and learning. Additionally, further research is needed to fully understand the mechanism of action of N-[1-(2,4-dimethoxyphenyl)ethyl]-1-(1,3-thiazol-2-yl)piperidin-4-aminele and its effects on neurotransmitter systems in the brain.

Synthesis Methods

N-[1-(2,4-dimethoxyphenyl)ethyl]-1-(1,3-thiazol-2-yl)piperidin-4-aminele can be synthesized using a multi-step process involving the reaction of 2,4-dimethoxyphenylacetonitrile with thioamide followed by reduction and cyclization. The final product is obtained as a white crystalline solid with a purity of over 99%.

Scientific Research Applications

N-[1-(2,4-dimethoxyphenyl)ethyl]-1-(1,3-thiazol-2-yl)piperidin-4-aminele has been studied for its potential as a selective serotonin receptor agonist, which could have implications for the treatment of depression and anxiety disorders. It has also been investigated for its potential as a cognitive enhancer, as it has been shown to improve memory and learning in animal models.

properties

IUPAC Name

N-[1-(2,4-dimethoxyphenyl)ethyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2S/c1-13(16-5-4-15(22-2)12-17(16)23-3)20-14-6-9-21(10-7-14)18-19-8-11-24-18/h4-5,8,11-14,20H,6-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFUECLMDHNMQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)OC)OC)NC2CCN(CC2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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